3-(Iodomethyl)isothiazolidine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

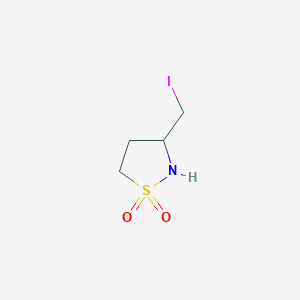

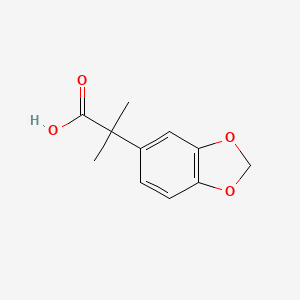

“3-(Iodomethyl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C4H8INO2S . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an isothiazolidine ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an iodomethyl group attached .科学的研究の応用

Anti-Arthritic Drug Development

One significant application of isothiazolidine 1,1-dioxide derivatives is in the development of antiarthritic agents. Compounds like S-2474, containing the gamma-sultam skeleton, have shown potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds are effective in animal arthritic models and are notable for their lack of ulcerogenic activities. S-2474, in particular, is under clinical trials as an antiarthritic drug candidate (Inagaki et al., 2000).

Library Synthesis for Molecular Probe Discovery

Triazole-containing isothiazolidine 1,1-dioxides have been used in the construction of molecular libraries. Utilizing protocols like one-pot click/aza-Michael or click/OACC esterification, researchers have synthesized extensive libraries of these compounds. These libraries are crucial for small molecular probe discovery, aiding in various fields of biological and chemical research (Rolfe et al., 2011).

Synthesis of N-Substituted Derivatives

The regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides has been a focus of research. These syntheses provide a range of racemic and enantioenriched compounds, which are valuable for various chemical applications. The methodology developed for these syntheses is noteworthy for its efficiency and versatility (Cleator et al., 2006).

Biological Evaluation in Peptide Research

Isothiazolidine-1,1-dioxide derivatives have been evaluated for their biological activities, particularly in peptide research. For example, a TRH analogue incorporating the isothiazolidine-1,1-dioxide-3-carboxylic acid moiety was synthesized and characterized. This compound demonstrated significant stability and maintained prolactin-releasing activity in vitro (Brunetti et al., 2002).

Development of Synthetic Methods

Significant efforts have been made in developing new synthetic methods and reactions involving isothiazolidine 1,1-dioxides. These methods include intramolecular condensation, sulfonylation, and alkylation, as well as reduction and oxidation, broadening the scope of chemical syntheses and applications of these compounds (Popova & Dobrydnev, 2017).

特性

IUPAC Name |

3-(iodomethyl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLOWPDXOCYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)

![9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735133.png)

![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2735144.png)

![N-(3-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735147.png)